3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine
Description
Properties
CAS No. |
1179359-64-8 |
|---|---|
Molecular Formula |
C11H8N4S |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
3-isoquinolin-1-yl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-8-4-2-1-3-7(8)5-6-13-9/h1-6H,(H2,12,14,15) |
InChI Key |
XWEMFYXEDZLMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidines and Isothiocyanates
A widely employed method for synthesizing 1,2,4-thiadiazol-5-amine derivatives involves the cyclization of an amidine intermediate with an isothiocyanate reagent. The amidine is typically prepared from a substituted nitrile via a Pinner reaction, and the isothiocyanate can be generated from commercially available amines by reaction with thiophosgene.
-
- Preparation of amidine (II) from nitrile (VI) by Pinner reaction.
- Generation of isothiocyanate (III) from amine via thiophosgene.
- Cyclization of amidine (II) with isothiocyanate (III) to yield the 1,2,4-thiadiazol-5-amine core (V).
This convergent synthesis approach has been demonstrated to produce a variety of substituted thiadiazoles with yields ranging from moderate to high (12–72%) depending on substituents and conditions.
Alternative Cyclization via Thiosemicarbazides
Another synthetic route involves the formation of thiosemicarbazides by reacting isothiocyanates with hydrazides derived from carboxylic acids. Subsequent dehydrative or desulfurative cyclization of the thiosemicarbazide intermediate under acidic or coupling reagent conditions furnishes thiadiazole derivatives.
- For example, treatment of thiosemicarbazides with tosic acid yields 1,3,4-thiadiazoles, whereas use of coupling agents like EDCI leads to oxadiazoles.
Specific Preparation Methods for 3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine
While direct literature specifically on this compound is limited, analogous synthetic routes for related thiadiazole derivatives incorporating aromatic heterocycles such as isoquinoline or indole provide a framework.
Preparation of 5-Amino-3-(2-chlorophenyl)-1,2,4-thiadiazole as a Model
A patent describes the synthesis of 5-amino-3-(2-chlorophenyl)-1,2,4-thiadiazole, which can be adapted for isoquinolinyl substitution:
Step 1: Formation of 5-chloro-3-(2-chlorophenyl)-1,2,4-thiadiazole by reacting 2-chlorobenzamidine hydrobromide with trichloromethanesulfenyl chloride in dichloromethane at -10 °C, followed by addition of aqueous NaOH.
Step 2: Conversion of the chloro derivative to the 5-amino compound by reaction with liquid ammonia in methanol under autoclave conditions at room temperature for 24 hours.
Step 3: Purification by silica gel chromatography yields the 5-amino-3-(2-chlorophenyl)-1,2,4-thiadiazole with an overall yield of 61% for steps 2 and 3.
This method can be modified by substituting the 2-chlorophenyl group with the 1-isoquinolinyl moiety at the amidine precursor stage.
Cyclocondensation Using Isoquinolinyl Amidine and Isothiocyanate
Based on the general cyclization strategy:
Synthesis of the isoquinolinyl amidine intermediate from the corresponding isoquinoline nitrile.
Preparation of the isothiocyanate from an appropriate amine or directly using thiophosgene.
Cyclization of these two intermediates in an appropriate solvent (e.g., DMSO or dichloromethane) with a base such as potassium tert-butoxide or triethylamine at mild temperatures (0–25 °C) over several hours leads to the formation of the thiadiazole ring.
Microwave-Assisted Cyclization Approaches
Microwave irradiation has been utilized effectively to accelerate the synthesis of related heterocyclic thiadiazoles, including triazolo-thiadiazoles with indole or isoquinoline moieties:
Reaction mixtures containing thiosemicarbazides or Schiff base intermediates can be irradiated at 400 W in solvents like dimethylformamide with catalytic acid for short periods (2–3 minutes), leading to rapid cyclization and good yields.
This method offers advantages such as reduced reaction times and improved purity.
Comparative Data Table of Preparation Methods
In-Depth Research Findings and Notes
The cyclization of amidines with isothiocyanates is a cornerstone method for assembling the 1,2,4-thiadiazole ring, with the ability to incorporate various aromatic and heteroaromatic substituents, including isoquinoline derivatives.
The use of liquid ammonia under autoclave conditions for amination of chloro-substituted thiadiazoles provides a route to 5-amino derivatives, which are key intermediates for further functionalization.
Microwave-assisted synthesis offers a modern, efficient alternative to conventional heating, significantly reducing reaction times while maintaining or improving yields and product purities.
Spectroscopic methods such as NMR, IR, and elemental analysis are essential for confirming the structure of synthesized compounds, particularly to verify the presence of the thiadiazole ring and the amino substituent.
Chemical Reactions Analysis
Types of Reactions
3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with reaction conditions including the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Antimicrobial Activity
3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine has shown promising antimicrobial properties. Studies indicate that derivatives of thiadiazoles exhibit significant inhibitory effects against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent. A series of synthesized derivatives demonstrated notable cytotoxic effects against breast cancer and other tumor cell lines . The mechanisms underlying this activity may include induction of apoptosis and inhibition of proliferation through various signaling pathways.
Antiviral Properties
Recent studies have explored the antiviral capabilities of thiadiazole derivatives, particularly their effectiveness against viral infections such as HIV and hepatitis C virus . These compounds may act by inhibiting viral replication or entry into host cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. Compounds in this class have been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing thiourea or thiosemicarbazide in cyclization reactions with appropriate precursors.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields by applying microwave irradiation to accelerate chemical transformations .
Comparative Studies
Comparative studies with structurally similar compounds reveal that variations in substituents on the thiadiazole ring significantly influence biological activity. For instance:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Basic thiadiazole structure | Broad-spectrum antimicrobial |
| Isoquinoline-based thiadiazoles | Isoquinoline substituents | Diverse biological activities |
These comparisons illustrate how minor structural changes can lead to substantial differences in pharmacological profiles.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics against resistant strains .
- Cytotoxicity Evaluation : Another study reported significant cytotoxicity against multiple cancer cell lines with IC50 values indicating high potency .
- Anti-inflammatory Activity Assessment : In vitro assays confirmed that certain derivatives effectively reduced pro-inflammatory cytokines in cultured cells .
Mechanism of Action
The mechanism of action of 3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents at the 3- and 5-positions of 1,2,4-thiadiazol-5-amine derivatives significantly influence their properties. Key analogs include:
Key Observations :
- Aromatic vs. Heteroaromatic Substituents: Pyridinyl and isoquinolinyl groups enhance hydrogen bonding and π-stacking compared to phenyl, improving target binding in biological systems .
- Melting Points : Phenyl derivatives (e.g., 3a in ) exhibit higher melting points (173–222°C) due to stronger intermolecular forces compared to alkyl-substituted analogs .
Antiparasitic Activity:
- Di(pyridin-2-yl) Derivatives : Compounds like 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine () show macrofilaricidal activity with EC₅₀ < 100 nM against Onchocerca volvulus. The pyridinyl groups likely interact with heme-containing targets in parasites .
Enzyme Inhibition:
- Schiff Base Derivatives: Compounds like (E)-3-((2,4-dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine () inhibit enzymes via Schiff base coordination to metal ions, useful in antiviral or antibacterial contexts .
Biological Activity
3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring fused with an isoquinoline moiety, which is believed to contribute to its pharmacological properties. Research has indicated its potential as a lead compound for developing new antimicrobial and anti-inflammatory drugs, making it a subject of interest for further investigation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a thiadiazole ring with an amino group at the 5-position and an isoquinoline substituent at the 3-position. The unique arrangement of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Studies have shown that compounds within the thiadiazole family exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have been reported to be effective against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Clostridium difficile .
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Effective | |
| Clostridium difficile | Effective |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, which are pivotal in inflammatory responses .
Anticancer Activity
Research indicates that compounds containing the thiadiazole nucleus can exhibit anticancer properties. For example, studies have demonstrated that certain thiadiazole derivatives inhibit DNA synthesis and induce apoptosis in cancer cell lines . The specific activity of this compound against various cancer types remains an area for further exploration.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes involved in cellular processes, such as carbonic anhydrase and phosphodiesterases .
- Interaction with Biological Targets : The heteroatoms in the thiadiazole ring can form interactions with biological targets like kinases involved in tumorigenesis .
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Screening : A study evaluated the compound's effectiveness against multiple pathogens and found significant inhibitory effects on bacterial growth.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells.
Q & A
Advanced Research Question
- In Vitro :
- In Vivo :
How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Advanced Research Question
SAR studies require systematic structural modifications:
Core Modifications : Introduce substituents (e.g., halogens, methyl groups) to the isoquinoline or thiadiazole rings .
Bioisosteric Replacement : Swap the thiadiazole ring with triazoles or oxadiazoles to assess potency changes .
Statistical Design : Apply response surface methodology (RSM) or Taguchi arrays to evaluate substituent effects on activity .
What strategies mitigate stability issues during storage and formulation?
Basic Research Question
- Stability Studies : Accelerated degradation tests under varied pH, temperature, and humidity (ICH Q1A guidelines) .
- Formulation : Lyophilization for long-term storage or encapsulation in liposomes to enhance aqueous solubility .
- Analytical Monitoring : Periodic HPLC analysis to detect degradation products (e.g., hydrolyzed amine groups) .
How do electronic and steric properties of substituents influence its reactivity?
Advanced Research Question
- Electronic Effects : Electron-withdrawing groups (e.g., -NO) on the isoquinoline ring increase electrophilicity, enhancing nucleophilic substitution reactions .
- Steric Effects : Bulky substituents (e.g., tert-butyl) at the 5-amine position may hinder enzyme binding, reducing bioactivity .
- Computational Modeling : Use Hammett constants (σ) and frontier molecular orbital (FMO) analysis to predict reactivity .
What are the challenges in scaling up laboratory synthesis to pilot-scale production?
Advanced Research Question
- Process Intensification : Transition from batch to flow chemistry for better heat/mass transfer .
- Byproduct Management : Optimize membrane separation (e.g., nanofiltration) to isolate pure product .
- Safety Protocols : Assess thermal runaway risks via differential scanning calorimetry (DSC) .
How can researchers reconcile conflicting computational predictions with experimental data?
Advanced Research Question
- Sensitivity Analysis : Identify which computational parameters (e.g., solvation model, basis set) most affect predictions .
- Hybrid Workflows : Integrate molecular dynamics (MD) simulations with real-time reaction monitoring (e.g., in situ IR) .
- Error Quantification : Calculate root-mean-square deviations (RMSD) between predicted and observed spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
